N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-BUTYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-N’-butyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with adamantyloxy, butyl, and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-N’-butyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Adamantyloxy Group: The adamantyloxy group can be introduced via a nucleophilic substitution reaction using adamantanol and an appropriate leaving group.
Attachment of Butyl and Trifluoroethoxy Groups: These groups can be introduced through further substitution reactions using butylamine and 2,2,2-trifluoroethanol, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-N’-butyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-N’-butyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N’-butyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways within a system. The adamantyloxy group may enhance the compound’s stability and lipophilicity, allowing it to interact with lipid membranes or proteins. The triazine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- N-[2-(1-adamantyloxy)ethyl]-2-benzylsulfanylbenzamide
Uniqueness
N-[2-(1-adamantyloxy)ethyl]-N’-butyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is unique due to its combination of adamantyloxy, butyl, and trifluoroethoxy groups attached to a triazine ring. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-N-[2-(1-adamantyloxy)ethyl]-4-N-butyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32F3N5O2/c1-2-3-4-25-17-27-18(29-19(28-17)30-13-21(22,23)24)26-5-6-31-20-10-14-7-15(11-20)9-16(8-14)12-20/h14-16H,2-13H2,1H3,(H2,25,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZPFRGAMVFMKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)OCC(F)(F)F)NCCOC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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